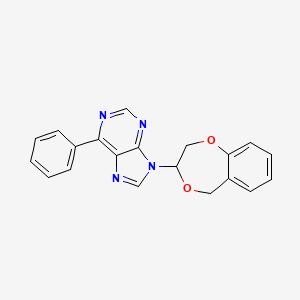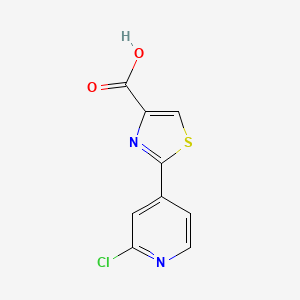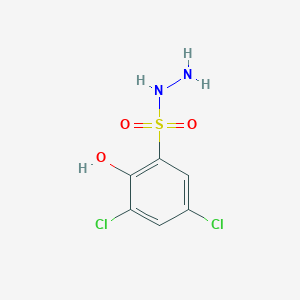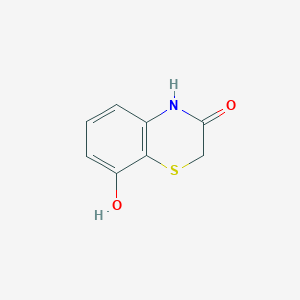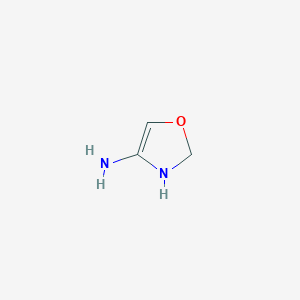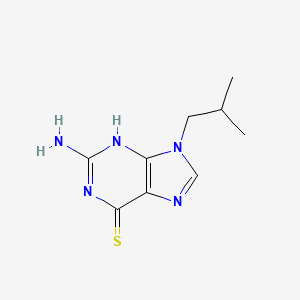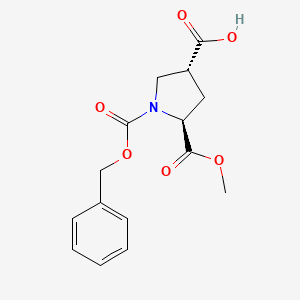![molecular formula C10H14N2O B15218448 ((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: is a complex organic compound characterized by its unique cyclopropyl and pyrrolo[1,2-b]pyrazol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[1,2-b]pyrazol ring system, followed by the introduction of the cyclopropyl group. The final step involves the addition of the methanol group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.
Allylamine: Another compound with a cyclopropyl group but differing in its amine functionality.
Uniqueness
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: is unique due to its specific stereochemistry and the presence of both the pyrrolo[1,2-b]pyrazol and cyclopropyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
[(1S,2S)-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-6-7-4-9(7)10-5-8-2-1-3-12(8)11-10/h5,7,9,13H,1-4,6H2/t7-,9+/m1/s1 |
Clave InChI |
JVZKAXMEVYZPRG-APPZFPTMSA-N |
SMILES isomérico |
C1CC2=CC(=NN2C1)[C@H]3C[C@@H]3CO |
SMILES canónico |
C1CC2=CC(=NN2C1)C3CC3CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



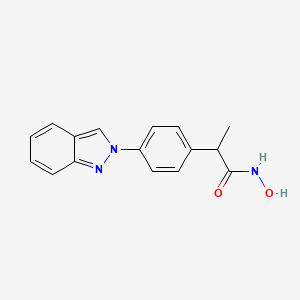
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
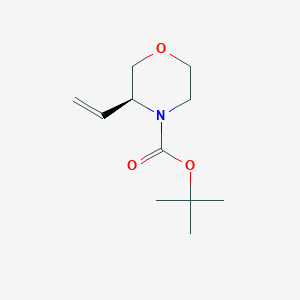
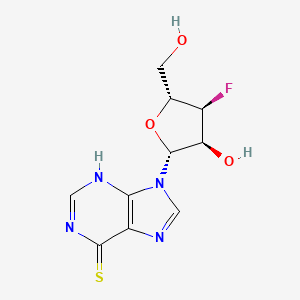
![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
